N,N-diethyl-2-[2-(4-methoxyphenyl)imidazo[1,2-a]benzimidazol-4-yl]ethanamine;hydrochloride
Description
N,N-diethyl-2-[2-(4-methoxyphenyl)imidazo[1,2-a]benzimidazol-4-yl]ethanamine;hydrochloride: is a complex organic compound with a unique structure that combines an imidazo[1,2-a]benzimidazole core with a methoxyphenyl group and a diethylaminoethyl side chain.
Properties
IUPAC Name |
N,N-diethyl-2-[2-(4-methoxyphenyl)imidazo[1,2-a]benzimidazol-4-yl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O.ClH/c1-4-24(5-2)14-15-25-20-8-6-7-9-21(20)26-16-19(23-22(25)26)17-10-12-18(27-3)13-11-17;/h6-13,16H,4-5,14-15H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNIMDZYMNNLMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=CC=CC=C2N3C1=NC(=C3)C4=CC=C(C=C4)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-[2-(4-methoxyphenyl)imidazo[1,2-a]benzimidazol-4-yl]ethanamine;hydrochloride typically involves multiple steps:
Formation of the Imidazo[1,2-a]benzimidazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-a]benzimidazole ring system.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through electrophilic aromatic substitution reactions, often using methoxybenzene and a suitable electrophile.
Attachment of the Diethylaminoethyl Side Chain: This step involves the alkylation of the imidazo[1,2-a]benzimidazole core with diethylaminoethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-[2-(4-methoxyphenyl)imidazo[1,2-a]benzimidazol-4-yl]ethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound .
Scientific Research Applications
N,N-diethyl-2-[2-(4-methoxyphenyl)imidazo[1,2-a]benzimidazol-4-yl]ethanamine;hydrochloride has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-[2-(4-methoxyphenyl)imidazo[1,2-a]benzimidazol-4-yl]ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific biological context, but may include signaling pathways involved in cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
N,N-diethyl-2-[2-(4-methoxyphenyl)imidazo[1,2-a]benzimidazol-4-yl]ethanamine;hydrochloride can be compared with other similar compounds to highlight its uniqueness:
N,N-diethyl-2-(4-methoxyphenoxy)ethanamine: This compound has a similar diethylaminoethyl side chain but lacks the imidazo[1,2-a]benzimidazole core.
N,N-diethyl-2-(2-methoxyphenoxy)ethanamine: Similar to the above compound but with a different position of the methoxy group.
N,N-diethyl-2-(4-methylphenoxy)ethanamine: This compound has a methyl group instead of a methoxy group on the phenyl ring.
These comparisons highlight the unique structural features of this compound, particularly the presence of the imidazo[1,2-a]benzimidazole core and the specific positioning of the methoxyphenyl group.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
